molecular formula C8H18N2O2S B1406167 (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine CAS No. 1567989-91-6

(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine

Cat. No. B1406167
CAS RN: 1567989-91-6
M. Wt: 206.31 g/mol
InChI Key: HHPBJTIVLGZBBO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Organic Synthesis

(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine: is utilized in organic synthesis, particularly in the generation of sulfonyl fluorides . Sulfonyl fluorides are prevalent in biologically active molecules and are versatile synthetic intermediates. The use of fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides, which are crucial in various synthetic pathways .

Chemical Biology

In chemical biology, this compound serves as a building block for the synthesis of molecules with potential biological activity. Its role in the formation of sulfonyl fluorides is significant since these structures are often found in bioactive molecules, contributing to the advancement of chemical biology .

Drug Discovery

The compound’s application in drug discovery is linked to its ability to form sulfonyl fluoride groups. These groups are integral to the structure of many pharmaceuticals, and their synthesis through direct fluorosulfonylation is a valuable method in the development of new medications .

Materials Science

In materials science, (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine can be used to create materials with specific properties, such as increased stability or reactivity, by incorporating sulfonyl fluoride functionalities into polymers or other materials .

Sandmeyer Reaction

This compound is involved in the Sandmeyer reaction, a method used to convert aryl amines to aryl halides. It can act as a precursor in the formation of various linkages, such as carbon-halogen, carbon-sulfur, and others, which are essential for constructing biologically active compounds .

Synthesis of S-Containing Heterocycles

The compound is also used in the synthesis of S-containing heterocycles, such as pyrroles and pyrrolidines. These heterocycles are important in the development of compounds with potential applications in pharmaceuticals and agrochemicals .

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity information, safety precautions, and first aid measures .

properties

IUPAC Name

(2S)-2-methyl-1-propan-2-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPBJTIVLGZBBO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine
Reactant of Route 3
(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine
Reactant of Route 4
(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine
Reactant of Route 5
(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine
Reactant of Route 6
(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.